1,2-Dichloroethenoxybenzene
Description
1,2-Dichloroethenoxybenzene is a chlorinated aromatic compound comprising a benzene ring substituted with an ethenoxy group (O-CH₂-CH₂) and two chlorine atoms at the 1,2 positions of the ethene moiety. This analysis focuses on comparative data from authoritative sources to infer trends and distinctions among related compounds.
Properties
IUPAC Name |
1,2-dichloroethenoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFFHYPGFBZCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloroethenoxybenzene can be synthesized through several methods. One common method involves the reaction of styrene with copper(I) chloride in dichloromethane. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 1,2-Dichloroethenoxybenzene often involves the catalytic hydrodehalogenation of 1,2,4-trichlorobenzene with hydrogen. This process is carried out in the gas phase at temperatures ranging from the boiling point of the feed to about 400°C, using a platinum/spinel catalyst .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloroethenoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include chlorinated benzoic acids, less chlorinated derivatives, and substituted benzene compounds.
Scientific Research Applications
1,2-Dichloroethenoxybenzene has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in biochemical assays and studies involving chlorinated organic compounds.
Medicine: Research is ongoing to explore its potential use in developing pharmaceuticals.
Industry: It is used in the production of paints, coatings, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Dichloroethenoxybenzene involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved include the activation of detoxification enzymes and the formation of reactive intermediates that can cause cellular damage .
Comparison with Similar Compounds
Structural and Chemical Identity
Key structural analogs include 1,2-dichloroethene isomers (cis- and trans-), 1,2-dichlorobenzene (o-DCB) , and 1,1-dichloroethene . Their chemical identities are summarized below:
Physical and Chemical Properties
Physical properties such as volatility, solubility, and boiling point influence environmental persistence and exposure pathways:
| Property | cis-1,2-Dichloroethene | trans-1,2-Dichloroethene | 1,2-Dichlorobenzene | 1,1-Dichloroethene |
|---|---|---|---|---|
| Boiling Point (°C) | 60.3 | 47.7 | 180–183 | 31.7 |
| Water Solubility (mg/L) | 3,500 | 6,300 | 156 | 2,200 |
| Vapor Pressure (mmHg) | 190 | 234 | 1.3 | 591 |
| Log Kow | 1.86 | 1.48 | 3.43 | 2.13 |
Key Observations :
Toxicity and Regulatory Limits
Toxicological profiles and regulatory thresholds vary significantly across isomers and structural analogs:
Key Observations :
- Isomer-Specific Toxicity : cis-1,2-Dichloroethene is more toxic than its trans counterpart, as reflected in stricter regulatory limits .
- Aromatic vs. Aliphatic : o-DCB’s higher regulatory limit (600 µg/L) compared to aliphatic dichloroethenes suggests lower acute toxicity but greater environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
